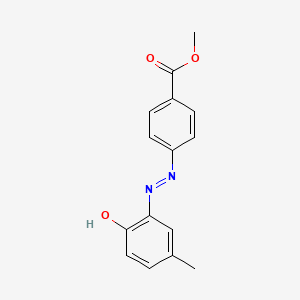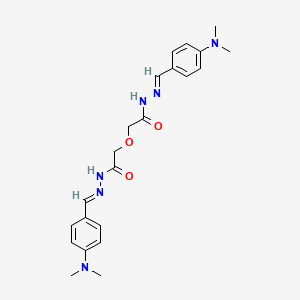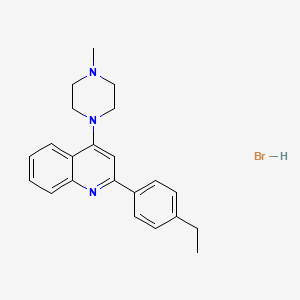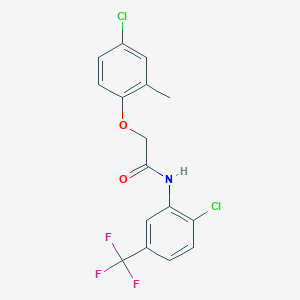
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate typically involves the diazotization of 2-amino-5-methylphenol followed by coupling with methyl 4-aminobenzoate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: 2-amino-5-methylphenol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with methyl 4-aminobenzoate in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Uniqueness
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is unique due to its specific structural features, including the presence of both an azo group and a hydroxyl group on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
19020-83-8 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(18)13(9-10)17-16-12-6-4-11(5-7-12)15(19)20-2/h3-9,18H,1-2H3 |
Clave InChI |
SFTZGZUKWIVYHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)



